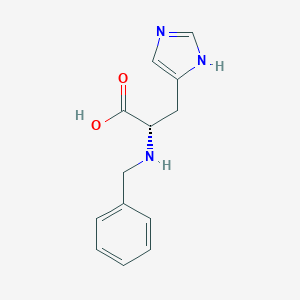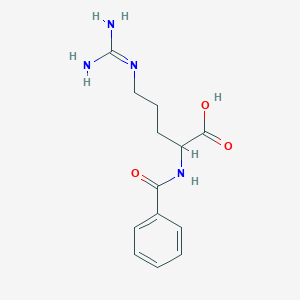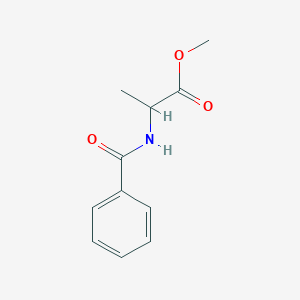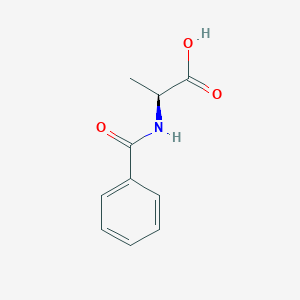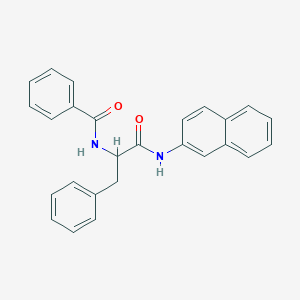
AC-P-Iodo-D-phe-OH
説明
準備方法
The synthesis of AC-P-Iodo-D-phe-OH typically involves the iodination of N-alpha-acetyl-D-phenylalanineThe process can be carried out under mild conditions to ensure the integrity of the peptide bond .
Industrial production methods for this compound are not well-documented, but the synthesis generally follows standard peptide synthesis protocols, which may involve solid-phase peptide synthesis (SPPS) techniques. These methods allow for the precise incorporation of the iodine atom into the peptide structure.
化学反応の分析
AC-P-Iodo-D-phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using reagents such as nucleophiles. This can lead to the formation of various derivatives of the compound.
Oxidation and Reduction Reactions:
Coupling Reactions: The peptide bond in this compound allows it to participate in coupling reactions with other amino acids or peptides, forming larger peptide chains.
科学的研究の応用
AC-P-Iodo-D-phe-OH has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins. Its unique iodine substitution makes it a valuable tool for studying peptide interactions and conformations.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of various biological processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its unique structure may offer advantages in drug design and delivery.
Industry: The compound’s properties make it useful in the development of novel materials and nanostructures.
作用機序
The mechanism of action of AC-P-Iodo-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The peptide structure allows it to interact with various biological molecules, potentially modulating their activity and function .
類似化合物との比較
AC-P-Iodo-D-phe-OH can be compared with other iodinated phenylalanine derivatives, such as:
N-alpha-acetyl-4-iodo-L-phenylalanine: Similar in structure but with the L-configuration, which may result in different biological activities and interactions.
N-alpha-acetyl-3-iodo-D-phenylalanine: The iodine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and properties.
N-alpha-acetyl-4-bromo-D-phenylalanine:
This compound is unique due to its specific iodine substitution and D-configuration, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304069 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201351-59-9 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



